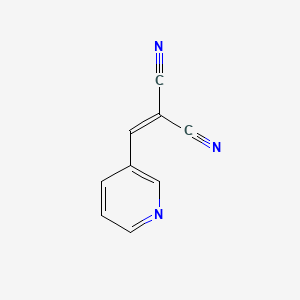

マロノニトリル, (3-ピリジルメチレン)-

説明

Synthesis Analysis

The synthesis of (3-pyridylmethylene)-malononitrile derivatives often involves reactions of malononitrile with other compounds. For instance, malononitrile reacts with ethyl cyanoacetate to produce polyfunctional substituted pyridine derivatives, which further react with aniline, hydrazines, and aromatic aldehydes to yield condensed products (Mohareb & Fahmy, 1985). Another synthesis route involves malononitrile's reaction with dimethylformamide and phosphorus oxychloride, leading to various pyridine derivatives through Vilsmeier formylation (Mittelbach & Junek, 1982).

Molecular Structure Analysis

The molecular structure of these derivatives is characterized by the presence of a pyridylmethylene group attached to the malononitrile moiety. The crystal structure of a representative compound, 2-[(dipyrrolidin-1-yl)methylene] malononitrile, was determined, showing an orthorhombic crystal system with specific bond lengths and angles indicating a trans configuration across the central bond (Al-Adiwish & Barag, 2022).

Chemical Reactions and Properties

These derivatives undergo various chemical reactions, including condensation with halo compounds under phase transfer catalysis conditions to yield alpha-polyfunctional derivatives and their subsequent reactions with hydrazine hydrate to form pyridinones and pyridines (El-Sayed & Khodairy, 1998). The reactivity pattern is influenced by the substituents on the pyridylmethylene moiety, leading to diverse heterocyclic structures.

科学的研究の応用

複素環モチーフの合成

マロノニトリル二量体は、マロノニトリルの誘導体であり、さまざまな複素環モチーフの合成に広く使用されています。これらには、ビス複素環化合物、縮合複素環誘導体、および二環架橋複素環骨格が含まれます。 この化合物は多機能性であるため、環状付加、環状縮合、および多成分反応などのさまざまな反応が可能であり、有機合成における汎用性の高いビルディングブロックとなっています .

医薬品化学

医薬品分野では、マロノニトリル二量体は、ノオトロピック薬の開発において可能性を示しています。これらの薬物は神経成長因子を模倣し、神経成長と組織再生を促進します。 この化合物は、電気けいれんショックによって誘発された健忘症を軽減する能力について試験されており、動物試験でノオトロピック活性を示しています .

染料合成

マロノニトリル二量体には3つのCN官能基が存在するため、強力な電子受容体となり、有色化合物の合成に役立ちます。 メチレン基のさまざまな求電子化合物との反応性により、黄色とマゼンタの染料の製造に一般的に使用されています .

環境検出

マロノニトリルは、N-ヘテロ環を含む三置換オレフィン型プローブ分子を使用して、視覚的に検出できます。 これらのプローブは、ポータブルなテストストリップに調製することができ、環境システム中のマロノニトリルの肉眼検出に使用できます .

グリーンケミストリー

マロノニトリルは、特にピラノ[2,3-d]ピリミジン骨格の金属フリー合成におけるグリーンケミストリーの実践に関与しています。 これは、多成分グリーンタンデム法によって達成され、これは化学合成のより環境に優しいアプローチです .

材料科学

検索結果には具体的な詳細は記載されていませんが、マロノニトリル二量体は、材料科学に応用があることが示唆されています。 これには、この化合物の化学反応性と官能基を活用して、独自の特性を持つ新しい材料を開発することが含まれる可能性があります .

Safety and Hazards

将来の方向性

作用機序

Target of Action

It’s worth noting that malononitrile derivatives have been widely used in the synthesis of diverse heterocyclic systems . These systems often exhibit a broad range of biological and pharmaceutical properties .

Mode of Action

Malononitrile, (3-pyridylmethylene)-, is involved in multicomponent reactions (MCRs) for the synthesis of bioactive 2-amino-4H-benzo[b]pyran derivatives . The reaction is achieved by grinding various substituted aromatic aldehydes, dimedone, and malononitrile at room temperature under solvent and waste-free conditions .

Biochemical Pathways

It’s known that malononitrile and its dimer are widely used in organic synthesis as ch acids in condensation reactions .

Result of Action

It’s known that malononitrile and its dimer are widely used in the synthesis of diverse heterocyclic systems . These systems often exhibit a broad range of biological and pharmaceutical properties .

Action Environment

The action of Malononitrile, (3-pyridylmethylene)- is influenced by environmental factors such as the presence of a catalyst and the reaction conditions. For instance, the synthesis of 2-amino-4H-benzo[b]pyran derivatives involves the use of an amine-functionalized SiO2@Fe3O4 catalyst . The reaction is achieved under solvent and waste-free conditions at room temperature .

特性

IUPAC Name |

2-(pyridin-3-ylmethylidene)propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3/c10-5-9(6-11)4-8-2-1-3-12-7-8/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMPHHFYSCUHMAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30225229 | |

| Record name | Malononitrile, (3-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

19.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816508 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS RN |

7424-56-8 | |

| Record name | 2-(3-Pyridinylmethylene)propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7424-56-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3-Pyridylmethylene)malononitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007424568 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridylmethylenemalononitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102579 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Malononitrile, (3-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30225229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3-Pyridylmethylene)malononitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35MD2WSM7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester](/img/structure/B1265643.png)